2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is an organic compound that features both nitro and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-hydroxy-4-aminobenzoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions due to its chromophoric properties.
Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate depends on the specific application. In biological systems, the compound may act as a substrate for enzymes that catalyze the hydrolysis of the ester bond, releasing the active components. The nitro groups can also undergo reduction to amines, which may interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-methoxy-4-nitrobenzoate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 4-fluoro-3-nitrobenzoate: Contains a fluorine atom instead of a hydroxy group.
3-Hydroxy-4-nitrobenzaldehyde: Similar aromatic structure but with an aldehyde group instead of an ester group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is unique due to the presence of both nitro and ester functional groups, which allow it to participate in a variety of chemical reactions. Its structure also makes it a versatile building block for the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C15H10N2O8 |
---|---|
Molekulargewicht |
346.25 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C15H10N2O8/c18-13-7-10(3-6-12(13)17(23)24)15(20)25-8-14(19)9-1-4-11(5-2-9)16(21)22/h1-7,18H,8H2 |
InChI-Schlüssel |
IHLSJOPROVMODI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.